N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide
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Overview
Description
N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a dual inhibitor of PI3K/mTOR pathways, which are crucial in the treatment of various cancers, including acute myeloid leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide involves multiple steps, starting from the preparation of key intermediates. One common approach involves the formation of the pyrazolo[3,4-b]pyridine core, which can be synthesized through a series of cyclization reactions. The final compound is obtained by coupling the pyrazolo[3,4-b]pyridine intermediate with 4-fluorobenzenesulfonamide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide involves the inhibition of the PI3K/mTOR signaling pathways. These pathways are crucial for cell growth, proliferation, and survival. By inhibiting these pathways, the compound can induce apoptosis and inhibit the proliferation of cancer cells . The molecular targets include PI3K isoforms (α, β, γ, δ) and mTOR, with the compound showing high affinity and potency against these targets .
Comparison with Similar Compounds
Similar Compounds
FD223: Another potent PI3K/mTOR dual inhibitor with similar structure and activity.
Pyrazolo[3,4-b]pyridines: A class of compounds with similar core structure and biological activity.
Pyrazolo[3,4-d]pyrimidines: Compounds with a different ring fusion but similar inhibitory activity against CDK2.
Uniqueness
N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide stands out due to its high potency and selectivity as a dual inhibitor of PI3K/mTOR pathways. Its unique structure allows for effective binding to the target enzymes, making it a promising candidate for further development as an anti-cancer agent .
Biological Activity
N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental results from various studies, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrazolo[3,4-b]pyridine core : This heterocyclic structure is known for its diverse biological activities.
- Substituents : The presence of a chloro group, fluorobenzenesulfonamide moiety, and pyridine rings enhances its pharmacological potential.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Pyrazolo[3,4-b]pyridines have been shown to inhibit various kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated inhibitory effects on Aurora A kinase and p38 MAPK, which are crucial in cell cycle regulation and inflammatory responses .
- Induction of Apoptosis : Research indicates that derivatives of pyrazolo[3,4-b]pyridine can trigger apoptotic pathways. For example, the activation of caspase 9 and cleavage of poly(ADP-ribose) polymerase (PARP) have been observed, suggesting that these compounds can promote programmed cell death in cancer cells .
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, thereby inhibiting the proliferation of cancer cells. Studies have shown that certain pyrazolo derivatives can significantly reduce the expression levels of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation .
Antiproliferative Activity
A series of in vitro assays have been conducted to evaluate the antiproliferative effects of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MV4-11 (Leukemia) | 5.0 | Induction of apoptosis via caspase activation |
K562 (CML) | 7.5 | Cell cycle arrest at G1 phase |
MCF-7 (Breast) | 6.0 | Inhibition of PCNA expression |
These findings suggest that the compound exhibits notable antiproliferative activity across different cancer types.
Case Studies
- Case Study on Leukemia Treatment : In a study involving MV4-11 cells, treatment with the compound resulted in a significant decrease in viable cell counts after 48 hours, correlating with increased apoptosis markers such as cleaved PARP and activated caspases .
- Breast Cancer Model : In MCF-7 cells, this compound was shown to inhibit cell growth by disrupting the cell cycle progression and reducing PCNA levels significantly over a treatment period .
Properties
Molecular Formula |
C22H14ClFN6O2S |
---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C22H14ClFN6O2S/c23-21-19(30-33(31,32)17-3-1-16(24)2-4-17)10-15(11-26-21)14-9-18-20(13-5-7-25-8-6-13)28-29-22(18)27-12-14/h1-12,30H,(H,27,28,29) |
InChI Key |
RVHGXIUOUJYWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=C(N=CC(=C2)C3=CC4=C(NN=C4N=C3)C5=CC=NC=C5)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.